molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride

Cat. No.: B2749235
CAS No.: 2137539-17-2
M. Wt: 265.18 g/mol
InChI Key: PQQLHFRNSQOSLH-UHFFFAOYSA-N
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Description

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride is a compound of significant interest in various scientific fields, notably in chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride typically involves a series of reaction steps. Commonly, the starting material is reacted through a sequence of cyclizations, alkylations, and protective group manipulations. Key conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production often involves automated, high-throughput techniques. Continuous flow synthesis can be utilized to maintain consistent reaction conditions and scale up the production efficiently. Advanced purification methods, such as crystallization and chromatography, are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride undergoes various chemical reactions including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate under controlled conditions.

  • Reduction: : Hydrogenation reactions using catalysts such as palladium on carbon can reduce specific moieties within the compound.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichloromethane as solvent.

  • Reduction: : Palladium on carbon, hydrogen gas.

  • Substitution: : Sodium hydroxide, dimethylformamide as solvent.

Major Products

The primary products depend on the reaction pathway:

  • Oxidation: yields oxidized derivatives with altered functionalities.

  • Reduction: results in reduced analogs with potential activity changes.

  • Substitution: produces a variety of substituted derivatives, each with unique properties.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: : Used as a precursor for more complex molecules in synthetic chemistry.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic effects, particularly in neurology and oncology.

  • Industry: : Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride exerts its effects is intricate:

  • Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.

  • Pathways: : Involves signaling pathways related to cellular proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Unique Features

  • Its cyclopropyl and pyrrolidine moieties provide unique steric and electronic properties.

  • The triazole ring enhances its binding affinity and specificity for certain biological targets.

Similar Compounds

  • 3-[(3S)-3-Cyclopropylpyrrolidin-2-yl]-1H-1,2,4-triazole

  • 3-[(4S)-4-Cyclopropylpyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole

Each has different substituents and stereochemistry, influencing their reactivity and applications.

That's a deep dive! Hope it meets your needs, but let me know what else I can whip up!

Properties

CAS No.

2137539-17-2

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H

InChI Key

PQQLHFRNSQOSLH-UHFFFAOYSA-N

SMILES

CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl

Canonical SMILES

CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl

solubility

not available

Origin of Product

United States

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